N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves linear strategies, employing microwave irradiation and the treatment of intermediates with various amines. For instance, derivatives of 1,3,4-oxadiazol-2-yl and pyridin-2-amine have been synthesized starting from 2-aminopyridine, followed by characterization through spectroscopic techniques such as 1H NMR, MS, and 13C NMR (Vinayak, Sudha, & Lalita, 2017).
Molecular Structure Analysis
The molecular structure of these compounds often features significant dihedral angles between the core rings, contributing to their molecular complexity and biological activity. Crystal structure and Hirshfeld surface analysis of related imidazo[1,2-a]pyridine derivatives reveal inclined planes and interaction patterns critical for their chemical behavior and interaction with biological targets (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, showcasing their reactivity and potential for further modification. For example, novel reactions involving the formation of imidazo[1,2-a]pyridin-2-one derivatives have been reported, highlighting the versatility of these chemical frameworks (Tu et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility and stability, are crucial for the practical application of these compounds. Studies on related structures emphasize the importance of understanding these properties to enhance their utility in various fields (Mansoori et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions and interaction with other molecules, are vital for determining the compounds' applications. Research into the synthesis and antibacterial activity of oxadiazole derivatives demonstrates the potential for developing antibacterial candidate drugs based on these structures (Hu et al., 2005).
properties
IUPAC Name |
N-[[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl]-5-methyl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O/c1-11-24-25-18(26-11)21-10-15-22-16(12-5-4-6-13(19)9-12)17(23-15)14-7-2-3-8-20-14/h2-9H,10H2,1H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILXAWOKDBZFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NCC2=NC(=C(N2)C3=CC=CC=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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